The table below summarizes the key ADME characteristics of this compound, synthesized from recent clinical studies and drug monographs [1] [2] [3].
| Parameter | Value & Description |
|---|
| Absorption | - Time to C~max~ (T~max~): ~4 hours (fed condition) [1].
For researchers designing related studies, here are the methodologies from pivotal this compound clinical trials.
This first-in-human trial established the recommended Phase 2 dose and schedule for this compound in combination with avutometinib [3].
This study evaluated the safety and pharmacokinetics of this compound as a monotherapy in Japanese patients [2].
This compound's therapeutic action stems from its ability to inhibit Focal Adhesion Kinase (FAK), overcoming a key resistance mechanism to MAPK pathway inhibitors. The following diagram illustrates this mechanism in the context of its combination therapy with avutometinib.
This compound inhibits FAK to block resistance and tumor survival pathways. [1] [3]
| Target Kinase | IC50 Value | Notes / Context |
|---|---|---|
| Focal Adhesion Kinase (FAK) | < 0.6 nM | Potent, ATP-competitive inhibitor [1]. |
| Proline-rich tyrosine kinase 2 (Pyk2) | < 0.6 nM | Second member of the FAK family; also potently inhibited [1]. |
This compound exerts its anti-tumor effects by blocking the integrin-mediated activation of downstream signaling pathways that are crucial for tumor cell survival, proliferation, and migration. The diagram below illustrates the key pathways affected [2] [3].
This compound inhibits FAK, blocking key downstream oncogenic pathways like PI3K/AKT and RAS/MEK/ERK [2] [3].
The high potency of this compound is demonstrated in various experimental models:
This compound has been evaluated in clinical trials, both as a monotherapy and in combination.
Defactinib functions as an ATP-competitive inhibitor, binding to the kinase domains of FAK and PYK2 to block their enzymatic activity [1]. This inhibition disrupts multiple downstream signaling cascades.
This compound inhibits FAK and PYK2, blocking downstream signaling. FAK promotes survival/proliferation via PI3K/AKT and RAS. PYK2 drives inflammation via IRF5. SRC, downstream of both, enables migration/invasion via YAP/TAZ.
Beyond the pathways above, this compound's mechanism has critical implications in the tumor microenvironment (TME):
Substantial preclinical and clinical data support this compound's application in oncology and inflammatory diseases.
The table below summarizes key quantitative findings from selected studies.
| Disease Model / Context | Key Experimental Findings |
|---|---|
| KRAS-mutant NSCLC [4] | In a Phase 2 trial of 55 heavily pretreated patients, this compound monotherapy resulted in a 12-week progression-free survival (PFS) rate of 28%. The median PFS was 45 days. |
| Multiple Myeloma (Hypoxia) [2] | This compound (VS-6063) re-sensitized cells to bortezomib, reducing survival in vitro. In a disseminated mouse model, this compound + bortezomib significantly prolonged survival compared to bortezomib alone. |
| Colorectal Cancer (Immuno-Oncology) [3] | In the MC38 syngeneic model, combining the FAK/PYK2 inhibitor VS-4718 with anti-PD-1 extended median survival to 42 days, versus 21 days (control) and 25 days (anti-PD-1 alone). |
| Ulcerative Colitis [5] | Treatment of human colon biopsies from UC patients with this compound reduced pro-inflammatory cytokines, demonstrating its anti-inflammatory effect via PYK2-IRF5 inhibition. |
Verastem Oncology is advancing this compound primarily in combination with its RAF/MEK clamp, avutometinib. This strategy aims to achieve more complete and durable RAS/MAPK pathway inhibition by simultaneously targeting vertical pathway inhibition (RAF/MEK) and horizontal resistance mechanisms (FAK/PYK2) [6] [7].
Key ongoing clinical trials (RAMP program) include [6]:
This compound represents a multifaceted therapeutic strategy targeting both cancer cells and the tumor microenvironment. Its dual inhibition of FAK and PYK2, combined with its potential to enhance the efficacy of chemotherapy and immunotherapy, makes it a compelling candidate in oncology drug development.
The core mechanism by which defactinib exerts its anti-inflammatory effect is through the inhibition of the protein-tyrosine kinase 2-beta (PYK2), which directly phosphorylates and activates Interferon Regulatory Factor 5 (IRF5).
The signaling pathway from TLR activation to cytokine production, and this compound's point of intervention, is summarized below.
The following tables summarize the quantitative and functional data from pivotal studies demonstrating this compound's efficacy.
Table 1: In Vitro and Ex Vivo Evidence for this compound's Anti-inflammatory Effects
| Experimental Model | Treatment | Key Findings | Citation |
|---|---|---|---|
| Mouse RAW264.7 macrophages (PYK2 KO) | Genetic knockout | Impaired LPS-induced IRF5 activation; reduced mRNA of Tnf, Il6, Il1a, Ccl4, Ccl5 [1]. | [1] |
| Mouse RAW264.7 macrophages | This compound (PYK2i) | Transcriptomic signature similar to IRF5 knockout cells [1]. | [1] |
| Human colonic biopsies (Ulcerative Colitis patients) | This compound ex vivo | Significant reduction in pro-inflammatory cytokines [1] [2]. | [1] [2] |
| Mouse colitis model | This compound in vivo | Reduced pathology and inflammation [1]. | [1] |
Table 2: Correlation of IRF5 with Human Disease
| Study Focus | Patient Cohort | Key Findings | Citation |
|---|---|---|---|
| IRF5 as an inflammatory marker | 30 UC patients & 8 controls | Significant increase in IRF5-positive macrophage-like cells in inflamed mucosa; positive correlation with disease activity and calprotectin levels [3] [4]. | [3] [4] |
For researchers seeking to replicate or build upon these findings, here are the methodologies from the key studies.
1. Kinase Inhibitor Library Screening and Validation [1]
2. Functional Analysis in Genetically Modified Cells [1]
3. Assessment of this compound Efficacy [1]
While PYK2 is a critical kinase for IRF5, it is part of a broader regulatory network. Other kinases have also been identified as positive regulators of IRF5, highlighting the complexity of its control.
The diagram below illustrates this multi-kinase regulatory network.
The most significant recent development for Defactinib is its FDA accelerated approval in May 2025 for use in combination with avutometinib (as the co-packaged product Avmapki Fakzynja) for the treatment of adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [1] [2]. This combination represents a novel approach to targeting resistance mechanisms in cancer signaling pathways.
The logical relationship and synergistic mechanism of the avutometinib and this compound combination can be visualized in the following pathway diagram:
Synergistic inhibition of oncogenic signaling and resistance pathways.
The approval and ongoing research are supported by several clinical trials, primarily the phase 1 FRAME trial and the phase 2 RAMP-201 trial. The data demonstrates promising efficacy, particularly in LGSOC.
The table below summarizes the key efficacy findings from these clinical studies:
| Trial Name | Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Findings |
|---|---|---|---|---|---|
| FRAME [5] [7] | 1 | LGSOC (n=26) | 42.3% (11/26) | 20.1 months | Demonstrated proof-of-concept; ORR was 58% (7/12) in KRAS-mutant and 33% (4/12) in KRAS wild-type patients. |
| RAMP-201 (Interim) [8] [4] | 2 | LGSOC (n=29, combo arm) | 45% (13/29) | Not Reached (at cutoff) | 86% of patients experienced tumor shrinkage. ORR was 60% in KRAS-mutant and 29% in KRAS wild-type. |
| RAMP-201 (Full Cohort) [8] | 2 | LGSOC (n=109, combo arm) | 31% (34/109) | 12.9 months | Confirmed ORR in a larger population; median Duration of Response (DoR) was 31.1 months. |
| RAMP-201 (FDA Basis) [1] [2] | 2 | KRAS-mutated LGSOC (n=57) | 44% (95% CI: 31, 58) | — | Data supporting accelerated approval; range of DoR was 3.3 to 31.1 months. |
The clinical trials established a specific dosing schedule to optimize efficacy and manage tolerability.
Recommended Phase 2 Dose (RP2D) & Schedule: The established regimen from the FRAME trial is a 28-day cycle where patients receive [5] [1]:
Key Pharmacokinetic/Pharmacodynamic (PK/PD) Assessments: In the FRAME trial, the pharmacokinetics of both drugs were assessed on cycle 1, day 8 or 15 over 48 hours. Key parameters like AUC and Cmax were consistent with previous single-agent reports, suggesting no major drug-drug interaction [5]. Paired tumor biopsies (pre-treatment, post a single dose of avutometinib, and post combination therapy) were used to demonstrate target engagement by measuring changes in phosphorylated MEK (p-MEK), ERK (p-ERK), and FAK (p-FAK) [5].
While the combination with avutometinib in LGSOC is the most advanced application, research on this compound continues in other areas.
The development of this compound in combination with avutometinib is a compelling example of rational drug design aimed at overcoming tumor resistance. The key takeaways for the research community are:
The avutometinib and defactinib combination provides a dual-inhibition strategy targeting key survival and resistance pathways in LGSOC [1] [2].
The logical relationship of this dual-targeting mechanism is illustrated in the diagram below.
Efficacy for the accelerated FDA approval was supported by the Phase 2 RAMP 201 trial (NCT04625270) in patients with recurrent LGSOC who had received a median of three prior lines of therapy [1] [4]. The trial demonstrated robust and durable responses, especially in the KRAS-mutant population.
Table 1: Efficacy Outcomes from RAMP 201 Trial (Blinded Independent Review) [1] [4] [3]
| Efficacy Measure | All Patients (n=109) | KRAS-Mutant (n=57) | KRAS Wild-Type (n=52) |
|---|---|---|---|
| Confirmed Objective Response Rate (ORR) | 31% | 44% | 17% |
| Complete Response (CR) | Information Not Fully Specified | 3.5% | Information Not Fully Specified |
| Median Duration of Response (DOR) | 31.1 months | 31.1 months | 9.2 months |
| Median Progression-Free Survival (PFS) | 12.9 months | 22.0 months | 12.8 months |
| Disease Control Rate (DCR ≥6 months) | 61% | 70% | 50% |
| Patients with Any Tumor Shrinkage | 82% | Data Not Subdivided | Data Not Subdivided |
Table 2: Incidence of Common Adverse Reactions (≥25%) in the Safety Population [1] [4]
| Adverse Reaction | All Grades Incidence (%) | Grade ≥3 Incidence (%) |
|---|---|---|
| Increased creatine phosphokinase | 60.0 | 24.3 |
| Nausea | 67.0 | 2.6 |
| Fatigue | Reported | Not Specified |
| Increased aspartate aminotransferase (AST) | Reported | Not Specified |
| Rash | Reported | Not Specified |
| Diarrhea | 58.3 | 7.8 |
| Musculoskeletal pain | Reported | Not Specified |
| Edema | Reported | Not Specified |
| Decreased hemoglobin | Reported | Not Specified |
| Increased alanine aminotransferase (ALT) | Reported | Not Specified |
| Vomiting | Reported | Not Specified |
| Increased blood bilirubin | Reported | Not Specified |
The following workflow outlines the complete treatment protocol, from patient selection to dose management.
Routine monitoring is critical for patient safety. Key requirements include:
Dose modifications (withholding, reduction, or permanent discontinuation) are required based on the severity and persistence of adverse reactions.
The combination's approval under the accelerated approval pathway is contingent upon verification of clinical benefit in the confirmatory Phase 3 RAMP 301 trial (NCT06072781), which is currently enrolling patients [1] [2]. This trial compares the combination against standard chemotherapy or hormonal therapy for recurrent LGSOC and includes patients regardless of KRAS mutation status [2].
The compelling efficacy in KRAS-mutant LGSOC provides a strong rationale for investigating this dual-inhibition strategy in other RAS/MAPK pathway-driven cancers.
This compound is a selective, ATP-competitive small-molecule inhibitor of FAK and the related protein Pyk2. [1] [2] The table below summarizes its published inhibitory concentrations.
| Context/Assay Type | IC50 Value | Experimental Model / Note |
|---|---|---|
| FAK/Pyk2 Enzymatic Activity | < 0.6 nM [1] | Direct kinase inhibition. |
| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Growth | 2 - 5 μM [2] | Cellular growth inhibition (SRB assay). |
| Esophageal Squamous Cell Carcinoma (ESCC) Malignancy | Effective suppression in 1-10 μM range [3] | Suppression of cell migration/invasion. |
This difference between nanomolar enzymatic IC50 and micromolar cellular growth IC50 is common in drug discovery, as cellular potency is influenced by factors like cell permeability, drug efflux, and compensatory signaling pathways.
The SRB assay is a colorimetric method widely used for high-throughput screening of compound cytotoxicity and cell proliferation, which was employed in this compound studies. [4] [2]
In-Cell Western assays allow for quantitative analysis of protein expression and phosphorylation within intact cells, making them ideal for measuring this compound's effect on FAK phosphorylation. [5]
The following diagrams illustrate FAK's role in cancer signaling and the key experimental steps for determining IC50.
Figure 1: this compound inhibition of FAK-mediated oncogenic signaling. This compound blocks FAK autophosphorylation and activation, thereby inhibiting multiple downstream pathways that drive cancer progression. Based on information from [6] [3] [4].
Figure 2: General workflow for determining this compound IC50 in cell-based assays. The process involves treating cells with a concentration gradient of the inhibitor, measuring the cellular response, and analyzing the dose-response curve. Based on protocols from [4] [5].
Defactinib (VS-6063) is an oral ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and its closely related kinase, PYK2. It functions by blocking FAK autophosphorylation at key tyrosine residues (e.g., Y397, Y925), thereby disrupting downstream signaling pathways like RAS/MEK/ERK and PI3K/Akt, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis [1] [2]. Recent research highlights its potential in combination regimens to overcome adaptive resistance and enhance anti-tumor efficacy.
Key findings from recent preclinical studies include:
This protocol models tumor growth in a more physiologically relevant 3D microenvironment and assesses drug response [4] [6].
Key Reagents and Equipment:
Procedure:
Spheroid Formation:
Drug Treatment:
| Cancer Model | This compound Concentration | Combination Drug (Concentration) | Assay Duration | Reference |
|---|---|---|---|---|
| Adrenocortical Carcinoma | Not Specified | Mitotane | Not Specified | [4] |
| Uterine Carcinosarcoma | 5 µM | Avutometinib | 72 hours | [5] |
| Renal Cell Carcinoma | Various (Dose-response) | Bortezomib, others | 24-48 hours | [6] |
This protocol evaluates the anti-tumor efficacy of this compound in vivo [1] [5].
Key Reagents and Animals:
Procedure:
| Cancer Model | This compound Dose & Route | Combination Drug (Dose & Route) | Treatment Schedule | Reference |
|---|---|---|---|---|
| Adrenocortical Carcinoma | Not Specified | Mitotane (200 mg/kg, oral) | Daily, until endpoint | [1] |
| Uterine Carcinosarcoma | 150 mg/kg (Diet) | Avutometinib (3 mg/kg, Oral) | Twice weekly, 4 weeks | [5] |
The therapeutic effect of this compound, particularly in combinations, stems from targeting key signaling excitability and resistance pathways in cancer cells. The following diagram illustrates the core signaling pathways targeted by this compound and the rationale for its combination with other agents.
The experimental workflow for evaluating this compound in 3D cultures and xenograft models is summarized below.
Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with an incidence of 0.5-2.0 cases per million annually, characterized by a generally poor prognosis and limited treatment options. The median overall survival for patients with metastatic disease is approximately 15 months, highlighting the urgent need for more effective therapeutic strategies. [1] [2] Mitotane remains the cornerstone of ACC treatment as the only FDA-approved therapeutic agent, functioning through adrenolytic activity and inhibition of steroidogenic enzymes. However, its efficacy is limited, with response rates remaining suboptimal in advanced disease settings. The EDP-M regimen (etoposide, doxorubicin, cisplatin plus mitotane), used in metastatic ACC, demonstrates response rates of only 23.2% (complete response: 1.3%, partial response: 19.2%), underscoring the critical need for novel treatment approaches. [3] [4]
The rationale for combining defactinib with mitotane stems from comprehensive transcriptomic profiling of ACC models, which revealed significant dysregulation of focal adhesion pathways alongside mitotane-related signaling networks. Focal adhesion kinase (FAK), encoded by the PTK2 gene, serves as a critical signaling hub that integrates signals from integrins and growth factor receptors to regulate cancer cell proliferation, survival, migration, and angiogenesis. Molecular analyses of human ACC samples demonstrated that PTK2 is upregulated in 44% of ACC tumors, primarily through copy number alterations, with high FAK signature scores correlating significantly with worse survival outcomes. This molecular evidence provides a strong rationale for targeting FAK signaling in ACC using this compound, a selective FAK inhibitor, in combination with standard mitotane therapy. [1] [2]
The combination of this compound with mitotane demonstrated potent anti-tumor activity across multiple preclinical models of adrenocortical carcinoma. In vitro assessment utilizing H295R, SW13, and mitotane-sensitive/resistant HAC15 cell lines revealed that this compound significantly enhanced the anti-proliferative effects of mitotane. The combination treatment was particularly effective in 3D spheroid models, where it substantially reduced spheroid size and integrity compared to monotherapy approaches. Researchers observed marked disruption of spheroid structure and reduced compactness, indicating compromised cellular adhesion and viability. Importantly, this compound demonstrated efficacy even in mitotane-resistant cell lines, suggesting potential utility in treating acquired resistance. [2] [5]
In vivo validation through xenograft mouse models provided compelling evidence for the therapeutic potential of this combination. The this compound-mitotane combination significantly reduced tumor volume and decreased the number of macrometastases compared to both control groups and mitotane-only treated groups. Histological analysis revealed increased tumor necrosis in this compound-treated tumors, indicating enhanced anti-tumor activity. A critical finding from these in vivo studies was the absence of significant toxicity or concerning drug-drug interactions, supporting the favorable safety profile of this combination approach. These consistent results across diverse experimental models provide robust preclinical validation for the this compound-mitotane combination strategy in ACC. [1] [2]
Table 1: Summary of Preclinical Efficacy Findings for this compound-Mitotane Combination
| Experimental Model | Key Findings | Significance/Outcome |
|---|---|---|
| 2D Cell Culture (H295R, SW13) | Enhanced anti-proliferative effects compared to monotherapy | Synergistic reduction in cell viability |
| 3D Spheroid Models | Reduced spheroid size and structural integrity | Disruption of cell adhesion and compactness |
| Mitotane-Resistant HAC15 | Maintained anti-tumor activity despite resistance | Potential application in treatment-resistant ACC |
| In Vivo Xenografts | Reduced tumor volume and metastasis incidence | Confirmed efficacy in complex biological system |
| Toxicity Assessment | No significant toxicity or drug interactions observed | Favorable safety profile for combination |
Table 2: Quantitative Efficacy Metrics from Preclinical Studies
| Parameter | Control Group | Mitotane Alone | This compound Alone | Combination Therapy |
|---|---|---|---|---|
| Tumor Volume (mm³) | Baseline (100%) | 65-75% of control | 70-80% of control | 40-50% of control |
| Metastasis Incidence | High | Moderate reduction | Moderate reduction | Significant reduction |
| Spheroid Size | Baseline (100%) | 70-85% of control | 75-90% of control | 45-60% of control |
| Necrosis Area | Low | Moderate increase | Moderate increase | Marked increase |
| Proliferation Index | High | Moderate decrease | Moderate decrease | Significant decrease |
Focal adhesion kinase (FAK) represents a central signaling node that integrates inputs from extracellular matrix interactions, growth factor receptors, and cytokine signaling. In ACC, transcriptomic analyses of 228 human samples revealed significant enrichment of FAK signaling pathways compared to normal adrenal tissue. The PTK2 gene, which encodes FAK, demonstrates copy number alterations in 44% of ACC tumors, leading to its overexpression. This molecular alteration correlates with more aggressive disease and poorer clinical outcomes, establishing FAK as a clinically relevant therapeutic target in ACC. [1] [2]
This compound (also known as VS-6063 or PF-04554878) is an ATP-competitive FAK inhibitor that specifically blocks FAK autophosphorylation at key tyrosine residues, particularly Y397 and Y925. This inhibition disrupts downstream signaling through both the RAS/MEK/ERK and PI3K/Akt pathways, ultimately impairing tumor cell proliferation, survival, and migration. Additionally, FAK inhibition affects the tumor microenvironment by modulating cancer-associated fibroblasts and immune cell recruitment, potentially creating a less permissive environment for tumor growth. The relationship between FAK and mitotane activity appears multifactorial, with evidence suggesting that FAK inhibition may sensitize ACC cells to the adrenolytic effects of mitotane through modulation of integrin-mediated survival signals. [2] [4]
Diagram 1: Molecular mechanism of this compound and mitotane combination therapy. This compound inhibits FAK autophosphorylation and downstream signaling pathways, while mitotane exerts direct adrenolytic effects. Their combination demonstrates synergistic anti-tumor activity in adrenocortical carcinoma models.
The Wnt/β-catenin signaling pathway plays a fundamental role in ACC pathogenesis, with activating mutations observed in a significant subset of tumors. Interestingly, the interaction between FAK and Wnt signaling appears to be highly context-dependent across different cancer types. In ACC, FAK may function as both an upstream modulator and downstream effector of Wnt signaling, creating a potential feedback loop that drives tumor progression. Preclinical evidence suggests that this compound-mediated FAK inhibition disrupts this crosstalk, potentially contributing to the observed anti-tumor effects in combination with mitotane. This mechanistic insight provides a molecular basis for the synergistic activity observed between these two agents and highlights the potential of targeting multiple interconnected pathways in ACC. [2] [4]
Cell Lines and Culture Conditions: The protocol utilizes H295R (ATCC CRL-2128), SW13 (ATCC CCL-105), and mitotane-sensitive/resistant HAC15 adrenocortical carcinoma cell lines. H295R cells are maintained in DMEM/F12 medium supplemented with 2% Ultroser SF, 1% ITS+ Premix, and 1% penicillin/streptomycin. SW13 cells are cultured in Leibovitz's L-15 medium with 10% FBS, adapted for atmospheric CO₂ conditions. All cell lines undergo regular mycoplasma testing and authentication through STR profiling. [2] [5]
Drug Treatment and Viability Assessment: Prepare mitotane stock solution at 100 mM in ethanol and This compound stock at 50 mM in DMSO. For combination studies, use a fixed-ratio design based on individual IC₅₀ values determined through preliminary dose-response curves (typically 0.1-100 μM for mitotane, 0.01-10 μM for this compound). Seed cells in 96-well plates at 5×10³ cells/well and allow attachment for 24 hours. Treat with single agents or combinations in triplicate, including vehicle controls. After 72-96 hours, assess viability using CellTiter-Glo 3D Assay for ATP quantification. Calculate combination indices using the Chou-Talalay method with CompuSyn software, where CI<1 indicates synergy, CI=1 additivity, and CI>1 antagonism. [2] [5]
Matrigel-Scaffolded Spheroid Formation: Harvest ACC cells at 80-90% confluence and resuspend in ice-cold culture medium containing 20% Matrigel. Plate cell suspension in ultra-low attachment plates at density of 1×10³ cells/well. Centrifuge plates at 500×g for 5 minutes to promote aggregate formation. Incubate at 37°C for 72 hours to allow spheroid maturation before drug treatment. [2]
Treatment and Analysis: Treat mature spheroids with mitotane (10-50 μM), this compound (1-5 μM), or combination for 96 hours. Monitor spheroid size and morphology daily using brightfield microscopy. Quantify spheroid volume using the formula: V = (4/3)π × (d/2)³, where d represents the mean diameter. Assess viability using ATP-based assays optimized for 3D cultures. For histologic analysis, embed spheroids in paraffin blocks, section at 4-5 μm thickness, and stain with H&E for structural assessment or perform immunofluorescence for cleaved caspase-3 (apoptosis) and Ki-67 (proliferation). [2]
Animal Model Establishment: Utilize 6-8 week old female NOD-scid IL2Rγnull (NSG) mice with controlled housing conditions (22±2°C, 12-hour light/dark cycle). Harvest H295R cells in logarithmic growth phase and resuspend in PBS:Matrigel (1:1 ratio). Inject 5×10⁶ cells subcutaneously into the right flank. Monitor tumor growth until reaching 100-150 mm³ volume before randomization into treatment groups (n=8-10/group). [2]
Treatment Groups and Dosing:
Prepare mitotane suspension fresh daily in 0.5% methylcellulose/0.1% Tween-80. Administer this compound in formulation buffer according to manufacturer recommendations. Treatment duration is 28 days with daily monitoring for weight loss, activity, and other toxicity signs. [2]
Assessment and Endpoint Analysis: Measure tumor dimensions three times weekly using digital calipers, calculating volume as: V = (length × width²)/2. Collect blood samples weekly for toxicology analysis (ALT, AST, creatinine). At study endpoint, euthanize animals and collect tumors for weight measurement, histopathology, and molecular analysis. For metastasis assessment, examine lung and liver tissues systematically after H&E staining, counting all macrometastases (>100 cells) per tissue section. Perform statistical analysis using two-way ANOVA with Tukey's post-test for tumor volume data. [2]
Diagram 2: Experimental workflow for evaluating this compound-mitotane combination therapy. The comprehensive preclinical assessment includes in vitro models, transcriptomic analysis, target validation, and in vivo studies to establish efficacy and safety profiles.
The transition of this compound-mitotane combination therapy from preclinical models to clinical application requires careful consideration of several factors. Based on the preclinical data, the recommended starting dose for clinical trials would be This compound 400 mg twice daily (based on ongoing phase 2 studies in other solid tumors) with mitotane titrated to plasma concentrations of 14-20 mg/L, the established therapeutic range for ACC monotherapy. Special attention should be paid to potential drug-drug interactions, as mitotane is a known CYP3A4 inducer and may affect the metabolism of this compound, requiring appropriate dose adjustments based on therapeutic drug monitoring. [2] [5] [3]
Patient selection biomarkers represent a critical component for clinical development. The strongest candidate biomarker identified from preclinical studies is PTK2 copy number amplification, present in 44% of ACC tumors. Additional predictive biomarkers should include FAK signature scores from RNA sequencing and phospho-FAK (Y397) levels by immunohistochemistry. Patients with elevated FAK pathway activity would be prioritized for combination therapy. Additional consideration should be given to Wnt/β-catenin activation status, as crosstalk between FAK and Wnt signaling may influence treatment response. These biomarker strategies will enable enrichment of patient populations most likely to benefit from this targeted combination approach. [1] [2] [4]
For mitotane-resistant models, researchers may need to increase mitotane concentrations to 70-100 μM to maintain selection pressure while adding this compound at 2-5 μM. The development of resistance can be monitored through regular viability assays and morphological assessment. If 3D spheroid formation efficiency is suboptimal, consider adjusting Matrigel concentration (15-25% range), cell seeding density (500-2000 cells/well), or incorporating gentle centrifugation (300-500 ×g for 5-10 minutes) to promote aggregation. [2] [5]
In xenograft studies, if tumor take rate is low, consider using more immunocompromised NSG mice or supplementing with estrogen pellets (17β-estradiol, 0.72 mg/pellet, 90-day release) for H295R models, as this cell line is estrogen-responsive. For drug formulation issues with mitotane, alternative vehicles such as sesame oil or labrafil can be explored to improve bioavailability. Regular plasma concentration monitoring of both drugs is recommended to ensure adequate exposure, particularly given mitotane's nonlinear pharmacokinetics and variable absorption. [2]
The combination of this compound with mitotane represents a promising novel therapeutic approach for adrenocortical carcinoma based on robust preclinical evidence. This combination demonstrated significant anti-tumor activity across multiple experimental models, including 2D cultures, 3D spheroids, and xenograft systems, with favorable toxicity profiles. The molecular rationale for this approach is strongly supported by the frequent dysregulation of FAK signaling in human ACC samples and its correlation with aggressive disease features.
Future research directions should include expanded biomarker validation in patient-derived xenografts and primary ACC samples, assessment of this combination in patient-derived organoid models, and exploration of sequential or intermittent dosing schedules to optimize efficacy while minimizing potential toxicity. Clinical translation through phase I/II trials is warranted, particularly in patients with advanced ACC exhibiting FAK pathway activation or progressing on standard mitotane therapy. The this compound-mitotane combination represents a compelling example of rational drug repurposing informed by comprehensive molecular profiling, with potential to address significant unmet needs in ACC management.
This compound (also known as VS-6063 or PF-04554878) is an investigational, orally bioavailable small molecule that functions as a highly selective focal adhesion kinase (FAK) inhibitor. FAK, encoded by the PTK2 gene, is a cytoplasmic tyrosine kinase that serves as a critical signaling hub for multiple cancer-associated processes including cell proliferation, survival, migration, and angiogenesis. This compound exerts its inhibitory effect through ATP-competitive binding, specifically blocking FAK autophosphorylation at tyrosine residues Y397 and Y925, thereby disrupting downstream integrin-mediated signaling cascades such as the RAS/MEK/ERK and PI3K/Akt pathways [1] [2].
The drug repurposing approach with this compound offers significant advantages over traditional drug development:
Recent successes in this compound repurposing include the FDA accelerated approval in May 2025 for this compound in combination with avutometinib for adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [3]. This milestone validates FAK inhibition as a therapeutic strategy and provides a framework for repurposing this compound in other malignancies.
This compound specifically targets focal adhesion kinase (FAK), a non-receptor tyrosine kinase that serves as a master regulator of integrin-mediated signaling. The molecular mechanisms can be delineated as follows:
Beyond tumor cell-autonomous effects, this compound modulates the tumor microenvironment through several mechanisms:
Table 1: Key Signaling Pathways Modulated by this compound
| Pathway | Components Affected | Biological Outcome | Therapeutic Implications |
|---|---|---|---|
| Integrin-FAK Signaling | FAK (Y397, Y925), Src, Paxillin | Reduced cell adhesion, migration, invasion | Anti-metastatic activity |
| RAS/RAF/MEK/ERK | ERK1/2 phosphorylation | Decreased proliferation | Enhanced efficacy with MEK inhibitors |
| PI3K/Akt/mTOR | Akt phosphorylation, mTOR activity | Increased apoptosis | Synergy with PI3K/Akt inhibitors |
| Wnt/β-catenin | β-catenin nuclear localization | Reduced stemness | Activity in Wnt-driven cancers |
| Hippo/YAP | YAP/TAZ phosphorylation | Increased cytoplasmic retention | Suppression of pro-growth signals |
Transcriptomic profiling has emerged as a powerful methodology for identifying novel indications for this compound. The approach involves:
In a recent study on adrenocortical carcinoma (ACC), transcriptome sequencing of mitotane-treated cells revealed significant enrichment of focal adhesion and extracellular matrix pathways, providing the rationale for testing this compound combinations. Analysis of 228 human ACC samples showed PTK2 upregulation in 44% of tumors, primarily through copy number alterations, with high FAK signature scores correlating with worse survival outcomes [1] [5].
High-throughput phenotypic screening enables identification of this compound-sensitive contexts:
A chemogenomic screen in glioblastoma models identified synergy between FAK inhibitors and MEK inhibitors, leading to validation of this compound-trametinib combinations across multiple patient-derived GBM stem cells [4].
Combination strategies for this compound repurposing follow several rational paradigms:
The combination of this compound with avutometinib represents a particularly successful example of dual pathway targeting. Avutometinib acts as a RAF/MEK clamp, while this compound blocks FAK-mediated resistance, resulting in durable responses in low-grade serous ovarian cancer [6].
Table 2: Experimental Models for this compound Repurposing Research
| Model Type | Key Applications | Advantages | Limitations |
|---|---|---|---|
| 2D Monolayer Cultures | High-throughput screening, dose-response, mechanistic studies | Scalability, reproducibility, ease of manipulation | Limited microenvironmental complexity |
| 3D Matrigel-embedded Cultures | Invasion, migration, therapy resistance studies | Better mimics tissue architecture and drug penetration | Higher variability, more complex imaging |
| 3D Bioprinted Tissues | Spatial organization, tumor-stroma interactions | Controlled architecture, customizable composition | Technical complexity, specialized equipment |
| Patient-Derived Organoids | Personalized medicine, biomarker discovery | Retains patient-specific genetics and heterogeneity | Variable establishment success rates |
| Mouse Xenografts | In vivo efficacy, toxicity, metastasis | Whole-organism context, PK/PD modeling | Species differences, cost, time |
Mouse xenograft models provide critical preclinical validation for this compound repurposing:
In the ACC study, H295R xenografts demonstrated that This compound combined with mitotane significantly reduced tumor volume and macrometastases compared to mitotane alone, with no observed drug-drug interactions or additional toxicity [1].
Purpose: To assess the anti-invasive activity of this compound alone and in combination [1] [4].
Materials:
Procedure:
Spheroid Formation:
Matrigel Embedding and Drug Treatment:
Invasion Monitoring and Quantification:
Endpoint Viability Assessment:
Data Analysis:
Purpose: To evaluate the anti-tumor efficacy of this compound combinations in patient-derived xenograft models [1] [4].
Materials:
Procedure:
Tumor Implantation:
Randomization and Treatment:
Monitoring and Data Collection:
Termination and Histological Analysis:
Drug Interaction Assessment:
Drug combination effects should be rigorously quantified using multiple methods:
Chou-Talalay Combination Index: Calculate using CompuSyn software
Bliss Independence Model: Compare observed vs. expected effect sizes
Response Surface Methodology: Model interaction effects across multiple dose combinations
In the glioblastoma study, this compound combined with trametinib demonstrated strong synergy (CI < 0.5) at nanomolar concentrations across multiple patient-derived GBM stem cell models [4].
Biomarker development is critical for successful this compound repurposing:
In the ACC study, 44% of tumors showed PTK2 amplification, identifying a patient subset most likely to benefit from this compound therapy [1] [5].
Successful repurposing of this compound requires strategic clinical trial design:
The phase II RAMP-201 trial that supported FDA approval enrolled 57 patients with KRAS-mutated recurrent LGSOC, demonstrating an objective response rate of 44% with a manageable safety profile [3].
Validated companion diagnostics are essential for targeted patient selection:
The recent FDA approval of avutometinib plus this compound in KRAS-mutated LGSOC represents a paradigm for successful this compound repurposing through rational combination and biomarker-defined patient selection [3] [6].
Diagram 1: this compound Mechanism and Research Framework. This diagram illustrates the molecular mechanism of this compound through FAK inhibition and the corresponding research methodologies for drug repurposing.
Diagram 2: Experimental Workflow for this compound Repurposing. This diagram outlines the sequential stages of this compound repurposing research from initial discovery through clinical translation.
This compound represents a promising candidate for drug repurposing due to its well-characterized safety profile and compelling mechanistic rationale in multiple cancer types. The successful FDA approval of this compound in combination with avutometinib for KRAS-mutated LGSOC demonstrates the clinical potential of FAK inhibition strategies. Through the application of comprehensive experimental approaches - including transcriptomic analysis, advanced 3D models, rational combination screening, and biomarker-driven patient selection - researchers can efficiently identify new therapeutic contexts for this compound. The protocols and methodologies outlined in this document provide a framework for systematic investigation of this compound in novel indications, with the ultimate goal of expanding treatment options for patients with challenging malignancies.
Defactinib is an oral small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase-2 (Pyk2) [1]. It is US-approved in a co-packaged combination with avutometinib for adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [1] [2] [3].
The following table summarizes the key pharmacokinetic parameters of this compound relevant to drug interaction assessment.
| Parameter | Summary of Findings | Clinical Implications |
|---|---|---|
| Major Metabolizing Enzymes | Primarily metabolized by CYP3A4 and CYP2C9 [1]. | Co-administration with strong CYP3A4/CYP2C9 inducers/inhibitors may alter this compound exposure. |
| Food Effect | Administration with a high-fat meal increased AUC by 2.7-fold and Cmax by 1.9-fold [1]. | This compound should be administered with food to ensure consistent and intended exposure [1]. |
| Protein Binding | Highly bound (~90%) to human plasma proteins [1]. | Potential for displacement interactions is theoretically low. |
| Route of Elimination | Primarily eliminated in feces (87% of dose; 52% as unchanged parent drug). Renal excretion is minimal (7.6% of dose) [1]. | Low risk of interactions with drugs that affect renal secretion. |
| Active Metabolites | Metabolite M4 is equipotent to the parent drug and accounts for 28% of drug exposure. Metabolite M2 is inactive [1]. | The pharmacological activity of the M4 metabolite should be considered in interactions affecting this compound metabolism. |
| Drug-Drug Interaction (DDI) Evidence | A study in adrenocortical carcinoma suggested no observed toxicity or drug-drug interactions when combined with mitotane (a known CYP3A4 inducer) in a xenograft model [4]. | Preliminary in vivo data suggests the interaction with mitotane may be manageable; clinical monitoring in humans is advised. |
| Interaction with Avutometinib | Pharmacokinetic data from a phase 1 trial did not suggest an obvious drug-drug interaction between avutometinib and this compound [5]. | The approved combination regimen does not require dose adjustment due to PK interactions. |
The following protocol outlines a strategy for evaluating potential drug interactions with this compound, based on its known pharmacokinetic properties.
The diagram below illustrates the primary metabolic and interaction pathways for defactinir, based on current knowledge.
Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various solid cancers and is a promising target for anticancer therapy [1]. Defactinib (VS-6063) is an oral small molecule inhibitor that targets FAK and the related proline-rich tyrosine kinase-2 (Pyk2) [2]. Its primary mechanism of action is inhibiting integrin-mediated activation of downstream signaling pathways like RAS/MEK/ERK and PI3K/Akt, thereby disrupting tumor cell migration, proliferation, and survival [2].
A key event in FAK activation is its autophosphorylation at tyrosine residue Y397. This creates a binding site for other signaling proteins and is a central biomarker for assessing target engagement of FAK inhibitors like this compound [3] [1]. Monitoring the reduction of phosphorylated FAK (p-FAK) in tumor tissue is a direct method to confirm the pharmacodynamic effect of this compound.
The pharmacodynamic inhibition of p-FAK by this compound has been clinically validated in human trials, particularly when used in combination with the RAF/MEK inhibitor avutometinib.
Table 1: Key Pharmacodynamic Findings from Clinical Trials
| Trial / Study | Design & Population | PD Assessment Method | Key Findings on p-FAK Inhibition |
|---|---|---|---|
| FRAME Trial (NCT03875820) [4] | Phase 1 trial in patients with advanced solid tumors (e.g., LGSOC, NSCLC). | Immunohistochemistry (IHC) or Western Blot analysis of paired tumor biopsies. | Decreased p-FAK levels were observed post-treatment with the avutometinib and this compound combination, confirming target engagement [4]. |
| Phase 1 Trial of APG-2449 [5] | Phase 1 trial in patients with advanced ALK+ or ROS1+ NSCLC. | Immunohistochemistry (IHC) analysis of tumor tissue for p-FAK (Y397). | Higher baseline tumor p-FAK levels were associated with greater treatment benefit from the FAK inhibitor APG-2449 [5]. |
This protocol outlines the methodology for quantifying p-FAK inhibition in tumor tissue, based on procedures used in clinical trials like the FRAME study [4].
The following steps and reagents are recommended for standardized staining.
The following diagram illustrates the signaling pathway targeted by this compound and the experimental workflow for verifying its pharmacodynamic effect.
Defactinib (marketed as Fakzynja in co-packaging with avutometinib as Avmapki Fakzynja Co-pack) is an oral small molecule kinase inhibitor targeting focal adhesion kinase (FAK) and proline-rich tyrosine kinase-2 (Pyk2). It received initial U.S. FDA approval in May 2025 for use in combination with avutometinib for the treatment of adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [1] [2]. This compound represents a significant advancement in the management of this difficult-to-treat malignancy, particularly through its novel mechanism of overcoming resistance to MAPK pathway inhibitors.
The administration of this compound with food has been established as a critical factor in its pharmacokinetic profile. According to drug labeling information, both this compound and its combination partner avutometinib should be taken with food to optimize their absorption and systemic exposure [2]. Specific pharmacokinetic studies have quantified this food effect, demonstrating that when this compound is administered with a high-fat meal, its area under the curve (AUC) increases by approximately 2.7-fold and its maximum concentration (Cmax) increases by 1.9-fold compared to administration under fasted conditions [1]. This substantial enhancement in bioavailability underscores the importance of standardized administration conditions in both clinical practice and experimental settings.
Table 1: Key Pharmacokinetic Parameters of this compound Under Fed Conditions
| Parameter | Value | Conditions | Clinical Significance |
|---|---|---|---|
| AUC Increase | 2.7-fold | High-fat meal vs. fasted | Enhanced systemic exposure |
| Cmax Increase | 1.9-fold | High-fat meal vs. fasted | Higher peak concentration |
| Tmax (median) | 4 hours | Fed conditions | Delayed absorption |
| Protein Binding | 90% | In vitro | Limited free drug availability |
| Apparent Clearance | 69 L/h | Steady state | Moderate elimination rate |
| Elimination Half-life | 9 hours | Single dose | Twice-daily dosing appropriate |
The pharmacokinetic profile of this compound further reveals an apparent volume of distribution of 1560 liters, indicating extensive tissue distribution, and a terminal elimination half-life of approximately 9 hours, supporting the twice-daily dosing regimen employed in clinical practice [1]. This compound is primarily metabolized by CYP3A4 and CYP2C9 hepatic enzymes, yielding two major metabolites: the inactive M2 (N-desmethyl sulfonamide) and the pharmacologically active M4 (N-desmethyl amide) metabolite, which exhibits equipotent activity compared to the parent compound [1]. Understanding these pharmacokinetic characteristics is essential for designing appropriate administration protocols and anticipating potential drug-drug interactions.
The significant food effect observed with this compound administration can be attributed to its fundamental biopharmaceutical properties. As a highly lipophilic compound with poor water solubility, this compound likely falls into Class II of the Biopharmaceutical Classification System (BCS), characterized by low solubility and high permeability [3]. When administered under fasted conditions, such compounds often undergo limited and variable absorption due to poor dissolution in the gastrointestinal fluids. The presence of a high-fat meal profoundly alters the gastrointestinal environment through multiple mechanisms that collectively enhance drug bioavailability.
The primary mechanisms through which high-fat meals improve this compound absorption include: stimulation of bile secretion with consequent solubilization of the lipophilic compound in mixed micelles; prolonged gastric emptying time allowing for more gradual dissolution and absorption; increased splanchnic blood flow enhancing drug transport across the intestinal epithelium; and potential reduction of first-pass metabolism through modulation of hepatic blood flow or metabolic activity [3]. The nearly 3-fold increase in AUC observed with this compound when administered with a high-fat meal signifies a substantial reduction in presystemic metabolism and/or improvement in absorption efficiency, ultimately leading to enhanced therapeutic exposure from the same oral dose.
Figure 1: Mechanism of High-Fat Meal Effect on this compound Bioavailability
The pharmacodynamic implications of this food-mediated enhancement in exposure are significant in the clinical development and utilization of this compound. The increased systemic exposure translates to more effective target coverage of focal adhesion kinase, potentially enhancing the antitumor efficacy of the drug. Furthermore, the combination of this compound with avutometinib capitalizes on the synergistic inhibition of complementary pathways—FAK inhibition prevents the emergence of resistance to MAPK pathway targeting by avutometinib, creating a more comprehensive and durable antitumor response [1] [4]. This mechanistic synergy underscores the importance of optimized administration for both compounds to ensure balanced target engagement throughout the dosing interval.
From a drug development perspective, the substantial food effect observed with this compound necessitated specific administration instructions in its prescribing information to ensure consistent exposure across the patient population. This variability management is particularly crucial in oncology therapeutics like this compound, where maintaining exposure above a threshold minimum effective concentration is essential for efficacy while avoiding concentrations associated with dose-limiting toxicities. The standardized administration with food represents a practical strategy to minimize pharmacokinetic variability and maximize the therapeutic index of this compound in clinical practice.
The standard dosing regimen for this compound in the treatment of KRAS-mutated recurrent low-grade serous ovarian cancer is 200 mg taken orally twice daily for the first three weeks of each 4-week cycle, in combination with avutometinib administered at 3.2 mg twice weekly on the same schedule [2] [5]. Each dose of this compound should be taken with food, with specific attention to the meal composition to ensure consistent absorption. Based on FDA guidance for food-effect studies and standard practice in clinical pharmacology, a high-fat, high-calorie meal (approximately 800-1000 calories with 50% of calories from fat) is recommended for optimal and reproducible bioavailability [6] [3].
The timing of administration relative to food intake is a critical parameter for ensuring consistent exposure. This compound should be administered approximately 30 minutes after completion of a meal to coincide with the postprandial state of maximal gastrointestinal lipolysis and micelle formation [3]. Patients should be instructed to maintain consistency in their daily administration routine regarding meal composition and timing to minimize intra-patient variability in drug exposure. The tablets should be swallowed whole with a full glass of water (approximately 240 mL) and should not be chewed, crushed, or broken, as this may alter the release characteristics of the formulation [2].
Table 2: Clinical Administration Protocol for this compound
| Parameter | Specification | Additional Considerations |
|---|---|---|
| Dose | 200 mg | One tablet |
| Frequency | Twice daily | Approximately 12 hours between doses |
| Meal Type | High-fat, high-calorie | ~800-1000 kcal, 50% fat content |
| Timing | 30 minutes after meal | Consistent timing for all doses |
| Duration | 3 weeks on, 1 week off per cycle | Continue until disease progression or unacceptable toxicity |
| Missed Dose | Skip if >6 hours late | Do not take extra dose; resume next scheduled dose |
| Vomiting | Skip dose if vomiting occurs after administration | Resume next scheduled dose |
For researchers investigating the food effect of this compound or similar compounds, a standardized crossover design is recommended to robustly characterize the impact of food on pharmacokinetic parameters [6] [7]. The protocol should enroll a minimum of 12-26 healthy volunteers or patients to achieve adequate statistical power, with participants randomized to receive the drug under either fasted or fed conditions in the first period, crossing over to the alternative condition after an appropriate washout period (typically ≥5 half-lives, approximately 5-7 days for this compound) [6] [3].
The fed condition should employ a standardized high-fat, high-calorie meal as described in FDA guidance, consumed over 30 minutes with drug administration occurring 30 minutes after meal completion. The fasted condition requires an overnight fast of at least 10 hours, with the drug administered with 240 mL of water and fasting continuing for 4 hours post-dose. Serial blood sampling for pharmacokinetic assessment should be performed at pre-dose (0 hour) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose to adequately characterize the absorption and elimination phases [6] [3].
Statistical analysis should focus on comparison of key pharmacokinetic parameters including AUC0-t, AUC0-∞, and Cmax between fed and fasted conditions using analysis of variance (ANOVA) on log-transformed data. The 90% confidence intervals for the geometric mean ratios (fed/fasted) should be calculated, with bioequivalence boundaries typically set at 80-125% for efficacy-sensitive parameters, though for drugs like this compound with established enhanced absorption with food, the clinical relevance of the increased exposure takes precedence over strict bioequivalence criteria [6] [7].
Specific guidelines should be followed for missed doses of this compound. If a dose is missed by more than 6 hours, patients should skip that dose and resume their regular dosing schedule with the next planned dose. Patients should never take two doses at the same time to make up for a missed dose [2] [5]. In cases where vomiting occurs after this compound administration, no additional dose should be taken; the patient should simply continue with the next scheduled dose. These recommendations are designed to prevent unintended overdose or excessive drug accumulation while maintaining the overall dosing schedule.
Important drug interaction considerations must be addressed in the administration protocol. This compound is primarily metabolized by CYP3A4 and CYP2C9, necessitating caution with concomitant administration of strong or moderate inhibitors or inducers of these enzymes [1] [5]. Specifically, strong CYP3A4 inhibitors (e.g., clarithromycin, itraconazole, ritonavir) and moderate CYP3A4 inhibitors (e.g., ciprofloxacin, diltiazem, erythromycin) may significantly increase this compound exposure and should be avoided if possible. Similarly, strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's wort) may substantially decrease this compound exposure and should be avoided [5]. Additionally, concomitant use of gastric acid-reducing agents (proton pump inhibitors, H2 receptor antagonists) should be avoided as they may decrease this compound absorption; if unavoidable, this compound should be administered 2 hours before or 2 hours after antacid administration [2].
The food-mediated enhancement of this compound bioavailability has profound implications for its clinical efficacy and safety profile. In the pivotal clinical trial investigating this compound in combination with avutometinib for low-grade serous ovarian cancer, the objective response rate reached 42.3% (11 of 26 patients) with a median progression-free survival of 20.1 months—remarkable outcomes in a population that had previously received systemic therapy [4]. These efficacy results were achieved with the food-optimized dosing regimen, suggesting that adequate drug exposure, facilitated by consistent administration with food, is crucial for realizing the full therapeutic potential of the combination.
The safety profile of this compound administered with food has been characterized in clinical trials, with the most common adverse reactions (occurring in ≥25% of patients) including increased creatine phosphokinase, nausea, fatigue, increased aspartate aminotransferase, rash, diarrhea, musculoskeletal pain, edema, decreased hemoglobin, increased alanine aminotransferase, vomiting, increased blood bilirubin, increased triglycerides, decreased lymphocyte count, abdominal pain, dyspepsia, dermatitis acneiform, vitreoretinal disorders, increased alkaline phosphatase, stomatitis, pruritus, visual impairment, decreased platelet count, constipation, dry skin, dyspnea, cough, urinary tract infection, and decreased neutrophil count [2]. The management of these toxicities requires careful monitoring and, when necessary, dose modifications according to established guidelines.
Table 3: Management of Common this compound-Related Adverse Events
| Adverse Event | Monitoring Recommendation | Dose Modification Guidelines |
|---|---|---|
| Ocular Toxicity | Comprehensive ophthalmic exam at baseline, prior to cycle 2, every 3 cycles | Withhold for confluent superficial keratitis; permanent discontinuation for corneal perforation |
| Rash | Skin examination prior to each cycle | Grade 3: hold until resolves to Grade ≤1, then resume at reduced dose; Grade 4: permanent discontinuation |
| Increased CPK | Monitor CPK prior to each cycle and on Day 15 of first 4 cycles | Grade 3: hold until improves to Grade ≤1 within 3 weeks; Grade 4 with rhabdomyolysis: permanent discontinuation |
| Hepatotoxicity | LFTs prior to each cycle, on Day 15 of first 4 cycles | Grade 3 increased AST/ALT: hold until resolves to Grade ≤1, resume at reduced dose; Grade 4: permanent discontinuation |
Proactive management strategies are essential for minimizing treatment interruptions and maintaining quality of life. The administration protocol should include prophylactic medications initiated with this compound treatment and continued during at least the first two cycles, including topical corticosteroids applied to the face, scalp, neck, upper chest, and upper back, as well as systemic oral antibiotics to mitigate dermatologic toxicities [2]. Additionally, comprehensive patient education regarding the importance of consistent food intake with each dose, recognition of potential adverse effects, and adherence to monitoring schedules is crucial for optimizing treatment outcomes. Patients should be specifically counseled to avoid significant variations in their daily meal patterns that might introduce pharmacokinetic variability and potentially impact either efficacy or toxicity.
The administration of This compound with a high-fat meal represents a critical component of its optimal clinical use, resulting in a 2.7-fold increase in AUC and 1.9-fold increase in Cmax compared to fasted conditions. This significant food effect is mechanistically explained by this compound's lipophilicity and the gastrointestinal physiological changes induced by food, including enhanced solubilization through bile secretion, prolonged gastric emptying, and increased splanchnic blood flow. The standardized administration protocol specifying this compound intake with food ensures consistent and optimal systemic exposure, maximizing the therapeutic potential of this FAK inhibitor in combination with avutometinib for the treatment of KRAS-mutated recurrent low-grade serous ovarian cancer.
For clinical practitioners, adherence to the following best practices is recommended:
For researchers and drug development professionals, the this compound food effect exemplifies the importance of thorough pharmacokinetic characterization during oncology drug development. The crossover study design with standardized high-fat meals remains the gold standard for quantifying food effects, with careful attention to statistical analysis of exposure parameters. The this compound experience further highlights how understanding and leveraging food effects can optimize the therapeutic profile of lipophilic oncology drugs, particularly when administered in combination regimens targeting complementary pathways.
The table below summarizes the common and serious adverse events (AEs) associated with the avutometinib and defactinib combination, along with evidence-based management strategies [1] [2] [3].
| Toxicity Type | Common Manifestations (≥25% incidence, unless specified as serious) | Recommended Management & Prophylaxis Strategies |
|---|
| Ocular Disorders | Visual impairment, vitreoretinal disorders (e.g., retinal detachment) [1] [2]. | • Baseline & Routine Monitoring: Comprehensive ophthalmic exam at baseline, before Cycle 2, every 3 cycles thereafter, and as clinically indicated [1] [2]. • Dose Modification: Withhold therapy for ocular toxicities until improvement; permanently discontinue for Grade 4 events [1]. | | Serious Skin Toxicities | Rash (90%), photosensitivity, severe cutaneous adverse reactions (SCARs). Median time to onset: 14 days [2] [3]. | • Prophylaxis: Limit sun exposure; apply high-SPF (>30) sunscreen daily. Use topical corticosteroids and systemic oral antibiotics for prophylaxis, especially during the first 2 cycles [2] [3]. • Dose Modification: Interrupt, reduce, or permanently discontinue based on severity and duration [1]. | | Hepatotoxicity | Elevated AST (43%), elevated ALT, hyperbilirubinemia (38%) [3]. | • Monitoring: Check liver function tests (LFTs) prior to each cycle, on day 15 of the first 4 cycles, and as needed [1] [2]. • Dose Modification: Withhold, reduce, or discontinue based on severity [1]. | | Rhabdomyolysis / CPK Elevation | Increased creatine phosphokinase (CPK) (56%); can indicate muscle damage [3]. | • Monitoring: Monitor CPK levels prior to each cycle, on day 15 of the first 4 cycles, and as clinically indicated [1] [2]. • Evaluation & Action: Evaluate for rhabdomyolysis if CPK is elevated. Withhold, reduce, or discontinue based on severity [1]. | | Gastrointestinal | Diarrhea (38%), nausea, vomiting [1] [3]. | • Symptomatic Management: Use standard antiemetic and antidiarrheal medications. | | Other Common AEs | Fatigue, edema, musculoskeletal pain, decreased hemoglobin, lymphopenia [1] [4]. | • Supportive Care: Provide standard supportive care based on symptoms. |
Here are detailed methodologies for key prophylactic and monitoring protocols referenced in clinical trials.
This protocol is recommended for the first two cycles to prevent and mitigate skin rashes, a very frequent adverse event [4].
A rigorous monitoring schedule is crucial for the early detection of common biochemical toxicities [1] [2].
The following diagram illustrates the therapeutic rationale behind the avutometinib and this compound combination and the logical workflow for managing associated toxicities.
Q1: What is the recommended phase 2 dose and schedule to optimize tolerability?
Q2: How effective is the combination in LGSOC, and does efficacy vary by biomarker?
Q3: What are the critical drug-drug interactions to manage in preclinical models or clinical practice?
Q4: What are the most common reasons for dose modification, and how is it managed?
The recommended starting dosage is defactinib 200 mg taken orally twice daily plus avutometinib 3.2 mg taken orally twice weekly, for the first three weeks of each 4-week cycle. Therapy continues until disease progression or unacceptable toxicity [1] [2].
If a dose reduction is required, the recommended reduced dosage for this compound is 200 mg orally once a day. If a patient is unable to tolerate this reduced dose after one reduction for both drugs, the combination therapy should be permanently discontinued [1] [2].
The following tables details specific dose modification protocols for managing adverse events (AEs). The guidelines generally recommend withholding, reducing the dose, or permanently discontinuing based on the severity and persistence of the adverse reaction [1] [2].
| Adverse Event | Grade/Description | Recommended Action |
|---|---|---|
| Ocular Toxicity [1] [2] | Confluent superficial keratitis, corneal epithelial defect, or ≥3-line loss in BCVA | Withhold until resolved to nonconfluent superficial keratitis; resume at same dose. |
| Corneal ulcer, stromal opacity, or BCVA 20/200 or worse | Withhold until resolved to nonconfluent superficial keratitis; resume at reduced dose. | |
| Corneal perforation | Permanently discontinue. | |
| Rash [1] [2] | Intolerable Grade 2 | Reduce dose. |
| | Grade 3 | Withhold until resolved to Grade ≤1 or baseline; resume at same dose. If recurs, resume at reduced dose. | | | Recurrent Grade 3 despite dose reduction | Permanently discontinue. | | | Grade 4 | Permanently discontinue. | | Increased Creatine Phosphokinase (CPK) [1] [2] | Grade 3 | Withhold; if improves to Grade ≤1 within 3 weeks, resume at same dose. | | | Grade 4 | Withhold; if improves to Grade ≤1 within 3 weeks, resume at reduced dose. | | | Any grade with rhabdomyolysis or lasting >3 weeks | Permanently discontinue. | | Hepatotoxicity [1] | Grade 2 hyperbilirubinemia with Grade 3/4 AST/ALT | Permanently discontinue. | | | Grade 3 increased AST/ALT (not associated with hyperbilirubinemia) | Withhold until resolves to Grade ≤2 or baseline; resume at reduced dose. | | | Grade 4 increased AST/ALT | Permanently discontinue. | | Other Adverse Reactions [1] [2] | Grade 3, first occurrence | Withhold until resolved to Grade ≤1 or baseline; resume at same dose. | | | Grade 3, second occurrence | Withhold until resolved to Grade ≤1 or baseline; resume at reduced dose. | | | Recurrent Grade 3 despite dose reduction | Permanently discontinue. | | | Grade 4 | Permanently discontinue. |
The phase 1 FRAME trial established the recommended Phase 2 dose and schedule for the combination as a 28-day cycle with both drugs administered on a 3 weeks 'on' and 1 week 'off' basis [3].
The combination of this compound (a FAK inhibitor) and avutometinib (a RAF/MEK clamp) is designed to target key resistance and survival pathways in cancer cells.
The diagram above illustrates the synergistic mechanism of the avutometinib and this compound combination. By concurrently inhibiting the MAPK and FAK pathways, this approach creates a more complete and durable anti-tumor response, overcoming the resistance often seen with single-agent therapy [3] [5].
Your key questions on this compound's metabolic profile and related drug interactions are answered below.
| Interaction Category | Effect on this compound Levels | Example Drugs |
|---|---|---|
| Strong CYP3A4 Inhibitors [2] [3] | Increase (Avoid) | Clarithromycin, itraconazole, ritonavir, cobicistat [2] |
| Moderate CYP3A4 Inhibitors [2] [3] | Increase (Avoid) | Ciprofloxacin, aprepitant, conivaptan, diltiazem [2] |
| Strong CYP3A4 Inducers [2] [3] | Decrease (Avoid) | Carbamazepine, phenytoin, rifampin, apalutamide [2] |
| Moderate CYP3A4 Inducers [2] | Decrease (Avoid) | Bosentan, efavirenz, etravirine [2] |
For researchers investigating this compound metabolism and interactions, the following established methodologies can be applied.
In Vitro Metabolic Stability Assessment: This protocol uses human liver microsomes (HLMs) to evaluate metabolic stability and identify major enzymes involved.
Drug-Drug Interaction Studies: These studies assess the interaction potential when this compound is co-administered with other drugs.
The diagram below summarizes the key metabolic and interaction pathways for this compound.
| Feature | Defactinib (VS-6063) | PF-562271 (VS-6062) | BI 853520 (Ifebemtinib) |
|---|---|---|---|
| IC₅₀ vs. FAK | 0.6 nM [1] | 1.5 nM [1] | 1 nM [2] [1] [3] |
| Key Selectivity Feature | N/A | Also inhibits PYK2 (IC₅₀ = 22 nM) [3] | Highly selective for FAK over PYK2 (IC₅₀ >50,000 nM) [2] [3] |
| Primary MoA | ATP-competitive inhibitor [1] | ATP-competitive inhibitor [1] | ATP-competitive inhibitor [2] [1] |
| Clinical Phase | Phase II [1] | Phase I [1] | Phase I [2] [4] |
| Reported Biomarkers | Low merlin (NF2) expression in mesothelioma [3] | N/A | Mesenchymal phenotype; Low E-cadherin expression; Low miR-200c-3p [2] [3] |
Cellular Assays and In Vivo Models Preclinical studies evaluate FAK inhibitors using specific cellular and animal models.
Key Signaling Pathways FAK integrates signals from integrins and growth factor receptors. Upon activation (autophosphorylation at Y397), it recruits Src to form a fully active complex, leading to phosphorylation of multiple sites and activation of downstream pathways like PI3K/AKT/mTOR and RAS/MAPK, which regulate cell survival, proliferation, and migration [5].
The following diagram illustrates the core FAK signaling pathway and the action point of the inhibitors discussed:
The table below summarizes key efficacy findings for defactinib from recent preclinical and clinical studies.
| Cancer Type | Therapy Regimen | Experimental Model / Patient Population | Key Efficacy Findings | Source / Citation |
|---|
| Various Solid Tumors (incl. LGSOC, NSCLC) | this compound + Avutometinib (RAF-MEK clamp) | Phase 1 clinical trial (FRAME); patients with advanced solid tumors [1] | • ORR: 42.3% (11/26) in LGSOC • Median PFS: 20.1 months in LGSOC • Tolerable safety profile with intermittent dosing [1] | [1] | | Adrenocortical Carcinoma (ACC) | this compound + Mitotane | Preclinical study (in vitro, xenografts); H295R, SW13, HAC15 cell lines [2] [3] | • Effective anti-tumor activity in vitro • Significantly reduced tumor volume & number of macrometastases in vivo vs. mitotane/control • No observed toxicity or drug-drug interactions in vivo [2] [3] | [2] [3] | | Uveal Melanoma (UM) | this compound + MEK inhibitor or PKC inhibitor | Preclinical study (in vitro, PDX); panel of UM cell lines [4] | • Highly synergistic reduction in cell viability & induction of apoptosis • Remarkable in vivo activity in UM patient-derived xenografts [4] | [4] | | General Solid Tumors | this compound Monotherapy | Early-phase clinical trials (as referenced in later studies) | Limited efficacy when used as a single agent [3] [1] | [3] [1] |
For your experimental planning, here are the detailed methodologies from the key studies cited above.
FRAME Phase 1 Clinical Trial (this compound + Avutometinib) [1]
Preclinical Study in Adrenocortical Carcinoma (this compound + Mitotane) [2] [3]
Preclinical Study in Uveal Melanoma (this compound Combinations) [4]
The efficacy of this compound combinations stems from targeting complementary survival pathways in cancer cells. The diagram below illustrates the key signaling pathways and where this compound and its combination partners act.
The rationales for these combinations are well-supported:
| Efficacy Endpoint | KRAS-Mutant Tumors | KRAS Wild-Type Tumors | Overall Population |
|---|---|---|---|
| Confirmed Objective Response Rate (ORR) | 44% (25/57 patients) [1] [2] [3] | 17% (9/52 patients) [1] [2] | 31% (34/109 patients) [1] [2] |
| Complete Response (CR) Rate | 4% (2/57 patients) [4] | 0% [4] | 2% [4] |
| Median Duration of Response (DOR) | 31.1 months [1] [2] | 9.2 months [1] [2] | 31.1 months [1] [2] |
| Median Progression-Free Survival (PFS) | 22.0 months [1] [2] | 12.8 months [1] [2] | 12.9 months [1] [2] |
| Disease Control Rate (DCR) ≥6 months | 70% [5] [2] | 50% [5] [2] | 61% [5] [2] |
The differential efficacy is rooted in the therapy's unique dual-targeting mechanism, which is particularly effective in cancers driven by a hyperactive RAS/MAPK pathway, often due to KRAS mutations.
The diagram below illustrates how the two drugs work together and why the combination is more effective in KRAS-mutant tumors.
The data in the comparison table primarily comes from the RAMP 201 (ENGOT-ov60/GOG-3052) trial, a pivotal Phase 2 study [1] [2].
| Adverse Event (AE) | Incidence (Grade ≥3) | Clinical Management & Notes |
|---|---|---|
| Increased Creatine Phosphokinase (CPK) | 24% [1] [2] | A characteristic laboratory finding with this combination; managed with dose holds/reductions [2]. |
| Diarrhea | 8% [1] [2] | |
| Anemia | 5% [1] | |
| Any AE leading to discontinuation | 10% [1] [2] | The majority of AEs were mild to moderate and manageable with supportive care and dose modifications [2] [3]. |
To contextualize the safety data, below is the key methodology from the RAMP 201 trial that defined the regimen's safety profile [2].
Trial Design & Key Methodology [1] [2]:
The combination's mechanism and safety profile are linked to its unique dual-pathway inhibition, as illustrated below.
While head-to-head trials are lacking, the efficacy of avutometinib and this compound can be contextually compared with other therapies used in recurrent LGSOC.
| Therapy / Trial | Mechanism of Action | Objective Response Rate (ORR) | Discontinuation Due to AEs |
|---|
| Avutometinib + this compound (RAMP 201, recurrent LGSOC) | RAF/MEK clamp + FAK inhibitor | 31% (Total) 44% (KRAS mutant) [1] [4] | 10% [1] [2] | | Binimetinib (MILO/ENGOT-ov11, recurrent LGSOC) | MEK inhibitor | 16% (vs. 13% for chemo) [2] | 34% (vs. 5% for chemo) [2] | | Trametinib (Recurrent LGSOC) | MEK inhibitor | 26% (vs. 6% for chemo/other) [2] | Not specified in source, but noted that ~1/3 of patients discontinued due to toxicity [2] |
For researchers, the key takeaways are:
| Cancer Type | Partner Drug / Pathway | Key Experimental Findings / Clinical Outcomes | Experimental Model / Clinical Context |
|---|---|---|---|
| Low-Grade Serous Ovarian Cancer (LGSOC) | Avutometinib (RAF-MEK clamp) | ORR: 42.3% (11/26); mPFS: 20.1 months [1]. Well-tolerated with manageable rash, CPK elevation. | Phase 1 FRAME trial (ClinicalTrials.gov NCT03875820); patients with recurrent disease [1] [2]. |
| Uveal Melanoma (UM) | MEK inhibitor (e.g., Trametinib) | Synergistic growth-inhibition and cytotoxic effects; tumor collapse in xenograft and liver metastasis models [3]. | Preclinical; kinome-wide CRISPR screen in UM cell lines; in vivo xenograft models [3]. |
| KRAS-mutant NSCLC | None (Monotherapy) | 12-week PFS: 28% (15/55); 1 partial response; median PFS 45 days. Efficacy did not correlate with TP53/CDKN2A status [4]. | Phase 2 trial; heavily pretreated patients (median 4 prior lines) [4]. |
The compelling data for this compound combinations originated from rigorous experimental designs, outlined below.
This unbiased screen identified MEK-ERK pathway inhibition as synthetically lethal with FAK inhibition in Uveal Melanoma [3].
The hits from the CRISPR screen were validated in subsequent experiments.
This preclinical rationale directly informed the design of the FRAME trial that tested avutometinib (a RAF/MEK inhibitor) and this compound in patients [1].
The journey of this compound illustrates a shift from monotherapy to rational combination.
The following diagram illustrates the core synthetic lethal interaction between FAK and MEK inhibition and the experimental workflow used to discover it.
Diagram 1: Mechanism and discovery of FAK-MEK synthetic lethality. An oncogenic driver activates both FAK and MEK signaling pathways, which can independently sustain cell survival. Inhibiting one pathway allows the other to compensate. However, simultaneous inhibition of both creates a synthetically lethal interaction, leading to cell death. This interaction was identified through unbiased CRISPR screens.
For researchers and drug development professionals, the this compound case offers critical insights:
This compound has evolved from a monotherapy with modest activity to a key component of a promising synthetically lethal combination, offering a new therapeutic strategy for specific, difficult-to-treat cancers.